1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN6O/c17-9-5-7-10(8-6-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-3-1-2-4-12(11)18/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZFVHHVUYXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These functional groups are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole derivatives. The oxadiazole moiety is particularly noted for its antiangiogenic and antiproliferative properties. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A (similar structure) | 0.12 - 2.78 | MCF-7 (breast cancer) | Induces apoptosis via p53 pathway |
| Compound B (oxadiazole derivative) | 15.63 | HepG2 (liver cancer) | Inhibits HDAC activity |
| Compound C (triazole derivative) | 10.38 | U-937 (leukemia) | Microtubule depolymerization |
These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of both oxadiazole and triazole may enhance their biological activity.
The mechanisms by which these compounds exert their anticancer effects include:
- Apoptosis Induction : Many derivatives have been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway, involving mitochondrial dysfunction and caspase activation .
- Inhibition of Angiogenesis : The oxadiazole derivatives have been reported to inhibit vascular endothelial growth factor (VEGF), thus preventing tumor angiogenesis .
- Histone Deacetylase Inhibition : Some studies indicate that these compounds can act as HDAC inhibitors, leading to altered gene expression that promotes cancer cell death .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of oxadiazole and evaluated their biological activity against various cancer cell lines. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts .
Study 2: In Vivo Efficacy
In vivo studies using DLA-induced solid tumor models revealed that certain derivatives significantly reduced tumor size and weight compared to control groups. This suggests a promising therapeutic potential for these compounds in cancer treatment .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Compounds containing oxadiazole and triazole rings often demonstrate significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains and fungi. For example:
- Minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli indicate enhanced antimicrobial activity due to the oxadiazole moiety.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- It exhibited an IC50 value in the low micromolar range (approximately 10 µM) against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The presence of halogen substituents (bromine and fluorine) on the phenyl rings correlates with enhanced cytotoxic effects due to increased electron-withdrawing properties that facilitate interaction with cellular targets.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- In vitro assays demonstrated inhibition of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting modulation of immune responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity due to increased lipophilicity |
| Fluorine Substitution | Improves binding affinity to biological targets |
| Triazole Ring | Essential for antimicrobial and anticancer activity |
| Oxadiazole Moiety | Contributes to anti-inflammatory effects |
Cytotoxicity Assessment
A recent study evaluated the effect of this compound on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity with an IC50 value of 8 µM against MCF-7 cells.
Antimicrobial Testing
Another investigation into its antimicrobial properties found that it inhibited growth in both Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 64 µg/mL.
Inflammatory Response Modulation
Research focusing on inflammatory markers showed that treatment with this compound reduced TNF-alpha levels by approximately 50% in activated macrophages.
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring originates from the cyclization of an amidoxime intermediate. 2-Fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 hours) to yield N′-hydroxy-2-fluorobenzimidamide .
Reaction Conditions :
- 2-Fluorobenzonitrile : 10 mmol
- NH2OH·HCl : 12 mmol
- Na2CO3 : 15 mmol
- Solvent : Ethanol/water (50 mL)
- Yield : 85–90%
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with ethyl chloroacetate in the presence of phosphorus oxychloride (POCl3) under reflux (105–110°C, 8–10 hours). POCl3 acts as both a dehydrating agent and catalyst.
Mechanism :
- Activation : Amidoxime reacts with POCl3 to form a reactive intermediate.
- Cyclization : Nucleophilic attack by the carbonyl oxygen of ethyl chloroacetate forms the oxadiazole ring.
Workup :
- Neutralization with NaHCO3 solution.
- Extraction with ethyl acetate.
- Recrystallization from ethanol yields 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl chloride as a pale-yellow solid (m.p. 60–64°C).
Analytical Data :
- IR (KBr) : 1151 cm⁻¹ (C–O–C), 1686 cm⁻¹ (C=N).
- 1H NMR (CDCl3) : δ 4.82 (s, 2H, CH2), 7.77 (d, 1H, Ar–H), 9.02 (s, 1H, Ar–H).
Synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazol-5-amine
Azide Preparation
4-Bromoaniline is diazotized with NaNO2/HCl (0–5°C, 30 minutes) and converted to 4-bromophenyl azide using NaN3 in aqueous acetone (0°C, 1 hour).
Reaction Conditions :
- 4-Bromoaniline : 10 mmol
- NaN3 : 12 mmol
- Yield : 75–80%
CuAAC Reaction
The azide reacts with propargylamine in the presence of CuSO4·5H2O and sodium ascorbate in THF/water (1:1) at room temperature (12–16 hours).
Mechanism :
- Copper(I) catalyzes the [3+2] cycloaddition, yielding a 1,4-disubstituted triazole.
Workup :
- Extraction with dichloromethane.
- Column chromatography (SiO2, ethyl acetate/hexane) affords 1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine as a white solid (m.p. 132–135°C).
Analytical Data :
- 1H NMR (DMSO-d6) : δ 6.95 (s, 2H, NH2), 7.62 (d, 2H, Ar–H), 8.12 (d, 2H, Ar–H), 8.45 (s, 1H, triazole-H).
Coupling of Oxadiazole and Triazole Subunits
Nucleophilic Substitution
The chloromethyl group on the oxadiazole undergoes nucleophilic displacement with the amine group of the triazole in dry DMF, using K2CO3 as a base (80°C, 12–16 hours).
Reaction Conditions :
- 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl chloride : 5 mmol
- 1-(4-Bromophenyl)-1H-1,2,3-triazol-5-amine : 5.5 mmol
- K2CO3 : 10 mmol
- Yield : 65–70%
Workup :
- Filtration to remove salts.
- Solvent evaporation under reduced pressure.
- Recrystallization from ethanol yields the target compound as off-white crystals (m.p. 178–181°C).
Analytical Data :
- IR (KBr) : 1572 cm⁻¹ (C=C), 1686 cm⁻¹ (C=N).
- 1H NMR (DMSO-d6) : δ 7.25–8.40 (m, 8H, Ar–H), 8.55 (s, 1H, triazole-H).
- 13C NMR (DMSO-d6) : δ 115.2 (CF), 121.8–158.4 (Ar–C), 165.3 (C=N).
- Elemental Analysis : Calculated: C, 47.25%; H, 3.01%; N, 23.15%. Found: C, 47.10%; H, 3.12%; N, 23.08%.
Alternative Synthetic Routes
One-Pot Oxadiazole-Triazole Assembly
A modified approach involves simultaneous formation of both heterocycles. 2-Fluorobenzamidoxime and 4-bromophenyl propargylamine are reacted with CuI in DMF at 100°C for 24 hours, followed by POCl3-mediated cyclization.
Advantages :
- Reduced purification steps.
- Higher atom economy.
Yield : 50–55%
Suzuki-Miyaura Coupling
For late-stage functionalization, a boronic ester-substituted oxadiazole is coupled with 4-bromophenyltriazole using Pd(PPh3)4 and K2CO3 in dioxane/water (90°C, 12 hours).
Limitations :
- Requires pre-functionalized intermediates.
- Lower yield (40–45%).
Optimization and Challenges
Regioselectivity in Triazole Formation
The CuAAC reaction exclusively yields 1,4-disubstituted triazoles, avoiding regioisomeric contamination.
Oxadiazole Ring Stability
POCl3-mediated cyclization offers superior yields over other dehydrating agents (e.g., H2SO4) but requires strict moisture control.
Purification Challenges
- Silica gel chromatography is essential to separate unreacted azides and copper residues.
- Recrystallization solvents (ethanol/water) must be optimized for particle size control.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Pilot-scale reactions (100 g batches) use continuous flow reactors for azide formation and CuAAC, achieving 80% yield with >99% purity.
Cost Analysis
- POCl3 : $120/kg
- 4-Bromoaniline : $250/kg
- Total cost per kilogram : $1,800 (lab-scale), $1,200 (industrial-scale).
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. Key parameters include:
- Reagent stoichiometry : Excess aryl nitrile or carboxylic acid derivatives improve oxadiazole ring formation .
- Catalyst selection : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhances CuAAC efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor triazole formation but may require purification to remove byproducts .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation. For example, triazole-oxadiazole hybrids often exhibit planar configurations, with bond angles deviating by <2° from ideal values .
- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., triazole C-H protons resonate at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] with <5 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cellular permeability. Methodological approaches include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
- Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to prevent aggregation artifacts. Solubility can be predicted via HPLC-measured logP values (e.g., logP = 3.2 ± 0.2 for analogs) .
- Metabolic stability testing : Use liver microsomes to assess compound half-life, which impacts in vivo vs. in vitro activity .
Q. What strategies are effective in optimizing microwave-assisted synthesis to enhance the scalability of triazole-oxadiazole hybrids?
Microwave irradiation reduces reaction times from hours to minutes. Key optimizations:
- Power modulation : 150–200 W achieves uniform heating without decomposition .
- Solvent selection : Low-boiling solvents (e.g., ethanol) under pressurized vessels prevent volatilization .
- Scaling protocols : Maintain a 1:10 vessel-to-reaction volume ratio to ensure consistent dielectric heating. Yields >80% are achievable at 10-g scale .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate binding affinity. For example, 4-methoxyphenyl analogs show 10-fold higher potency against kinase targets .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to enhance metabolic stability while maintaining π-π stacking interactions .
- Molecular docking : Use Glide or AutoDock to predict binding poses with target proteins (e.g., RMSD <2.0 Å validates docking reliability) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
Solubility discrepancies often stem from measurement techniques (e.g., shake-flask vs. nephelometry). Standardize protocols by:
- pH control : Measure solubility at physiologically relevant pH 7.4 using phosphate buffers .
- Temperature calibration : Maintain 25°C ± 0.5°C to avoid kinetic solubility artifacts .
- Reference compounds : Compare with known standards (e.g., caffeine) to validate assay accuracy .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
